molecular formula C22H23N3O4S B14972985 N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

Cat. No.: B14972985
M. Wt: 425.5 g/mol
InChI Key: FSZWQRLVPWQXTF-UHFFFAOYSA-N
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Description

N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, an oxadiazole ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous conditions to prevent side reactions. Substitution reactions often require the presence of a catalyst to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may lead to the formation of benzofuran-2,3-dione, while reduction of the oxadiazole ring may yield a dihydro-oxadiazole derivative .

Scientific Research Applications

N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C22H23N3O4S/c1-5-25(6-2)30(26,27)16-11-12-19-18(13-16)15(4)20(28-19)22-23-21(24-29-22)17-10-8-7-9-14(17)3/h7-13H,5-6H2,1-4H3

InChI Key

FSZWQRLVPWQXTF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC=CC=C4C

Origin of Product

United States

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